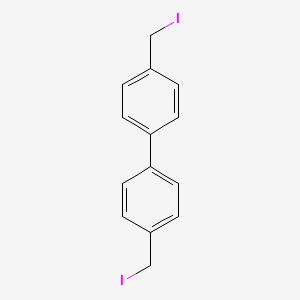

1,1'-Biphenyl, 4,4'-bis(iodomethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

63946-26-9 |

|---|---|

Molecular Formula |

C14H12I2 |

Molecular Weight |

434.05 g/mol |

IUPAC Name |

1-(iodomethyl)-4-[4-(iodomethyl)phenyl]benzene |

InChI |

InChI=1S/C14H12I2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 |

InChI Key |

SAONBJVUESRKTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CI)C2=CC=C(C=C2)CI |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Bis Iodomethyl 1,1 Biphenyl

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing the target compound involves the creation of a 4,4'-bis(halomethyl)-1,1'-biphenyl intermediate. This is typically accomplished through direct halomethylation of biphenyl (B1667301) or by the halogenation of a biphenyl derivative already containing methyl groups.

Direct halomethylation involves the introduction of a -CH₂X group (where X is a halogen) onto the biphenyl backbone in one step. Chloromethylation and bromomethylation are the most common approaches.

The most prevalent precursor is 4,4'-bis(chloromethyl)biphenyl, synthesized via the chloromethylation of biphenyl. This reaction is a form of Friedel-Crafts alkylation.

The Blanc chloromethylation is a classic method that utilizes formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst, such as zinc chloride, to introduce chloromethyl groups onto an aromatic ring. scilit.comresearchgate.netgoogle.com The reaction proceeds by protonating formaldehyde to form a highly electrophilic species that is attacked by the aromatic π-electrons. scilit.comresearchgate.net The resulting benzyl (B1604629) alcohol is then rapidly converted to the corresponding chloride. scilit.comresearchgate.net

Optimization of this process is crucial due to the potential for multiple products. The chloromethylation of biphenyl can yield a mixture of 4-(chloromethyl)biphenyl, 2-(chloromethyl)biphenyl, 4,4'-bis(chloromethyl)biphenyl, and 2,4'-bis(chloromethyl)biphenyl. Current time information in Burleigh County, US. Various catalytic systems have been developed to improve the yield and selectivity for the desired 4,4'-isomer. Lewis acids like zinc chloride, tin chloride, and aluminum chloride are effective catalysts. google.comresearchgate.net More advanced systems using Group 3 and 4 metal triflates (e.g., Sc(OTf)₃) have shown high activity, achieving a selectivity of around 70% for the 4,4'-bis(chloromethyl)biphenyl isomer. Current time information in Burleigh County, US.

Patented industrial processes have achieved yields of over 80% with product purity exceeding 99% by optimizing the solvent system, catalyst, and reaction conditions. google.com These methods often involve reacting biphenyl with paraformaldehyde and dry HCl gas in the presence of a catalyst like zinc chloride or aluminum chloride at temperatures between 25-80°C for 25-35 hours. google.comgoogle.com

| Catalyst System | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Biphenyl, Paraformaldehyde, HCl (gas) | Petroleum ether solvent, 25-35°C, 22-26 hours | Standard industrial method; yield and purity dependent on purification. | google.comreddit.com |

| Aluminum Chloride (AlCl₃) / Zinc Chloride (ZnCl₂) | Biphenyl, Paraformaldehyde, HCl (gas) | Novel solvent system (e.g., Toluene/4-methylpentanoic acid), 55-80°C, 25 hours | Yield: 80.7%, Purity: 99.25% (HPLC) | google.com |

| Scandium Triflate (Sc(OTf)₃) | Biphenyl, Trioxane, HCl (aq) | Heterogeneous biphasic conditions | High catalytic activity; ~70% selectivity for the 4,4'-isomer. | Current time information in Burleigh County, US. |

| PEG₁₀₀₀-DAIL (Ionic Liquid) | Biphenyl, Trioxane, Methylal | Homogeneous catalysis in aqueous media | Yield: 85% | masterorganicchemistry.com |

An alternative pathway to a dihalomethylated precursor involves the bromination of 4,4'-dimethylbiphenyl (B165725). This reaction targets the benzylic hydrogens of the methyl groups. The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net

This reaction, known as the Wohl-Ziegler reaction, is a radical substitution process. organic-chemistry.org It is initiated by either UV light (photobromination) or a radical initiator (like AIBN or benzoyl peroxide). reddit.com NBS is favored over elemental bromine (Br₂) for benzylic bromination because it provides a constant, low concentration of Br₂, which suppresses the competing electrophilic addition to the aromatic ring. organic-chemistry.org The reaction is typically carried out in a non-polar solvent such as carbon tetrachloride (historically) or chloroform. manac-inc.co.jp The two methyl groups on 4,4'-dimethylbiphenyl can be sequentially brominated to yield 4,4'-bis(bromomethyl)biphenyl (B1330914), which can then undergo halogen exchange.

Direct iodomethylation of aromatic compounds is not a synthetically viable route. While chloromethylation and bromomethylation are well-established, the analogous iodomethylation reaction is rarely, if ever, used. Several factors contribute to this difficulty.

Firstly, the reagents required for such a reaction, likely involving formaldehyde and hydrogen iodide (HI), are problematic. Hydrogen iodide is a strong reducing agent and can react with formaldehyde or the intermediate carbocation. Secondly, iodomethylating agents are generally unstable. The C-I bond is weaker and more labile than C-Cl or C-Br bonds, making the intermediates prone to decomposition. Finally, iodine is the least reactive halogen in electrophilic aromatic substitution, meaning the reaction would be very slow and inefficient. psu.edu The literature on aromatic halogenation focuses on direct iodination (substitution of a ring hydrogen with iodine), which is a fundamentally different reaction and itself requires an oxidizing agent to proceed, unlike chlorination or bromination. psu.edu

Halogen Exchange Reactions for Iodomethyl Functionality

Given the challenges of direct iodomethylation, the most practical and widely used method for introducing the iodomethyl group is through a halogen exchange reaction, where a more readily available halogen is replaced by iodine.

The conversion of 4,4'-bis(chloromethyl)biphenyl to 4,4'-bis(iodomethyl)-1,1'-biphenyl is most effectively achieved via the Finkelstein reaction . This classic Sₙ2 reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972).

The mechanism is a bimolecular nucleophilic substitution where the iodide ion acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, but the sodium chloride byproduct is not. The precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide, often leading to very high conversion rates. This method is exceptionally well-suited for primary, benzyl, and allyl halides, making it ideal for converting 4,4'-bis(chloromethyl)biphenyl into the desired product.

| Precursor | Reagents | Solvent | Key Principle | Product |

|---|---|---|---|---|

| 4,4'-Bis(chloromethyl)-1,1'-biphenyl (B167468) | Sodium Iodide (NaI) | Acetone (anhydrous) | Precipitation of insoluble Sodium Chloride (NaCl) drives the reaction forward. | 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- |

Mechanistic Organic Chemistry and Reactivity Profiles of 4,4 Bis Iodomethyl 1,1 Biphenyl

Nucleophilic Substitution Pathways (SN1, SN2) of Iodomethyl Groups

The iodomethyl groups of 4,4'-Bis(iodomethyl)-1,1'-biphenyl readily undergo nucleophilic substitution reactions. Given that the electrophilic carbon is a primary benzylic carbon, the reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). dalalinstitute.com This pathway involves a backside attack by the nucleophile, leading to the displacement of the iodide ion in a single, concerted step. The SN1 pathway, involving the formation of a carbocation intermediate, is less favored for primary halides but can be influenced by solvent polarity and the nature of the nucleophile.

The reaction of 4,4'-Bis(iodomethyl)-1,1'-biphenyl with an azide (B81097) source, such as sodium azide (NaN3), provides a direct route to the corresponding diazide, 4,4'-Bis(azidomethyl)-1,1'-biphenyl. This transformation is a classic example of an SN2 reaction where the azide anion (N3-) acts as the nucleophile. Such reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) to facilitate the dissolution of the azide salt and promote the SN2 mechanism. nih.gov The resulting azidomethyl groups are versatile functional handles for further transformations, notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition. nih.gov Analogous azido (B1232118) derivatives, such as 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, are recognized as potential impurities in the synthesis of certain pharmaceuticals, highlighting the industrial relevance of this reaction. nih.govresearchgate.net

Table 1: Synthesis of 4,4'-Bis(azidomethyl)-1,1'-biphenyl

| Reactant | Reagent | Product | Reaction Type |

|---|

The electrophilic nature of the iodomethyl groups makes 4,4'-Bis(iodomethyl)-1,1'-biphenyl an excellent substrate for Williamson-type ether synthesis. organic-chemistry.org Reaction with alkoxides or phenoxides, generated by deprotonating the corresponding alcohols or phenols with a suitable base (e.g., sodium hydride, potassium carbonate), leads to the formation of bis-ether derivatives.

For instance, reacting 4,4'-Bis(iodomethyl)-1,1'-biphenyl with two equivalents of a phenol (B47542) (ArOH) in the presence of a base yields a diether of the type ArO-CH2-C6H4-C6H4-CH2-OAr. These reactions typically proceed via an SN2 mechanism. mdpi.com The choice of solvent and temperature can be optimized to ensure high yields and minimize side reactions. google.comorganic-chemistry.org This method provides a straightforward approach to synthesizing complex molecules incorporating the rigid biphenyl (B1667301) spacer linked by flexible ether chains.

As a potent di-alkylating agent, 4,4'-Bis(iodomethyl)-1,1'-biphenyl is used to synthesize N,N'-disubstituted quaternary ammonium (B1175870) salts. A significant application is in the synthesis of bipyridinium derivatives, often referred to as viologens. mdpi.com The reaction with nitrogen-containing heterocycles, such as 4,4'-bipyridine, results in the quaternization of the nitrogen atoms.

When 4,4'-Bis(iodomethyl)-1,1'-biphenyl reacts with two equivalents of a pyridine (B92270) derivative, it forms a bis-pyridinium salt. If it reacts with one equivalent of a bidentate ligand like 4,4'-bipyridine, it can lead to the formation of polymeric chains or macrocyclic structures. researchgate.net This quaternization is a type of SN2 reaction where the lone pair of the nitrogen atom acts as the nucleophile. These reactions are analogous to the formation of quaternary amines from dihalo-p-xylenes. nih.gov

Table 2: Quaternization Reaction Example

| Electrophile | Nucleophile | Product |

|---|

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful carbon-based nucleophiles. They readily react with the iodomethyl groups of 4,4'-Bis(iodomethyl)-1,1'-biphenyl to form new carbon-carbon bonds. This reaction provides a pathway to extend the carbon framework of the biphenyl core. For example, reaction with two equivalents of methylmagnesium iodide would yield 4,4'-diethyl-1,1'-biphenyl. The reaction proceeds through a nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic benzylic carbon, displacing the iodide. wisc.edu

Radical Reactions and Photochemical Transformations

The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to heat or ultraviolet (UV) light, generating a benzylic radical and an iodine radical. For 4,4'-Bis(iodomethyl)-1,1'-biphenyl, this can lead to the formation of a diradical species. These highly reactive intermediates can undergo various subsequent reactions, including hydrogen abstraction from the solvent, dimerization, or addition to unsaturated systems. The use of alkyl iodides as radical precursors is a well-established strategy in organic synthesis, often facilitated by photoredox catalysis. beilstein-journals.org Photochemical transformations can thus open up reaction pathways distinct from the ionic mechanisms typical for this compound. nih.gov

Intramolecular Cyclization and Ring-Forming Processes

The bifunctional nature of 4,4'-Bis(iodomethyl)-1,1'-biphenyl makes it an ideal building block for the synthesis of macrocycles and cyclophanes. By reacting it with a complementary bifunctional nucleophile under high-dilution conditions, intramolecular cyclization is favored over intermolecular polymerization. For example, reaction with a long-chain diamine, dithiol, or diol can lead to the formation of large ring structures containing the rigid biphenyl unit. encyclopedia.pub These ring-forming processes are driven by the sequential formation of two new bonds via nucleophilic substitution at the iodomethyl positions. The geometry of the biphenyl spacer imparts a degree of pre-organization that can facilitate the ring-closing step. While specific examples involving 4,4'-Bis(iodomethyl)-1,1'-biphenyl are specialized, the principle is a cornerstone of supramolecular chemistry. nih.govresearchgate.net

Advanced Functionalization Strategies and Derivative Synthesis for 4,4 Bis Iodomethyl 1,1 Biphenyl Scaffolds

Design Principles for Biphenyl-Based Molecular Architectures

The design of molecular architectures originating from 4,4'-bis(iodomethyl)-1,1'-biphenyl is governed by several key principles that leverage the inherent characteristics of the biphenyl (B1667301) core and the reactivity of the iodomethyl functional groups. The biphenyl moiety provides a rigid, aromatic spacer that can introduce order and directionality into larger assemblies. This inherent rigidity is crucial for the construction of shape-persistent macrocycles, polymers, and frameworks with defined cavities and topologies.

The iodomethyl groups at the 4 and 4' positions are highly reactive and serve as key connection points for building larger structures. Their linear disposition on the biphenyl scaffold predisposes this molecule to act as a linear linker or crosslinker. This geometry is particularly advantageous in the design of linear polymers and extended two- or three-dimensional networks. The high reactivity of the carbon-iodine bond facilitates a variety of substitution reactions, allowing for the incorporation of a wide range of functional groups and the formation of diverse covalent linkages.

Post-Polymerization Functionalization of Biphenyl-Containing Polymers

Post-polymerization functionalization is a powerful strategy for introducing new functionalities onto a pre-existing polymer backbone. This approach allows for the synthesis of a variety of functional polymers from a single parent polymer, without the need to synthesize and polymerize new functional monomers. While direct studies on polymers containing 4,4'-bis(iodomethyl)-1,1'-biphenyl are not extensively documented, the closely related 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) has been utilized in such applications, providing a strong indication of the potential of its iodo-analogue. The higher reactivity of the iodomethyl group would be expected to facilitate these reactions under milder conditions.

One of the primary applications of post-polymerization functionalization involving this type of bifunctional biphenyl is in the crosslinking of preformed polymers. For instance, polymers containing nucleophilic sites can be crosslinked by reacting with 4,4'-bis(iodomethyl)-1,1'-biphenyl. This process introduces the rigid biphenyl unit as a crosslink, which can significantly enhance the thermal and mechanical stability of the resulting polymer network. A similar approach has been described for the hypercrosslinking of monolithic capillary columns using 4,4'-bis(chloromethyl)-1,1'-biphenyl, where the biphenyl units create a large surface area and introduce π-π interaction capabilities. mdpi.com

The iodomethyl groups can also be converted to a variety of other functional groups. For example, reaction with amines can introduce amino functionalities, which can then be used for further modifications or to impart specific properties such as pH-responsiveness or metal chelation. Similarly, reaction with thiols can introduce thioether linkages, which are of interest in materials science and medicinal chemistry.

Orthogonal Functionalization of Biphenyl Sites

Orthogonal functionalization refers to the selective modification of different reactive sites within a molecule in a stepwise manner, without interfering with other functional groups. For a symmetrical molecule like 4,4'-bis(iodomethyl)-1,1'-biphenyl, achieving orthogonal functionalization of the two iodomethyl groups or the aromatic rings presents a significant synthetic challenge.

Selective monofunctionalization of one of the two identical iodomethyl groups would be the first step towards orthogonal derivatization. This could potentially be achieved by using a sub-stoichiometric amount of a nucleophile, leading to a statistical mixture of mono-substituted, di-substituted, and unreacted starting material. Separation of the mono-substituted product would then provide a platform for introducing a second, different functional group at the remaining iodomethyl position.

A more controlled approach to orthogonal functionalization would involve modifying the biphenyl core itself. For instance, if other reactive sites could be introduced onto the aromatic rings, their differential reactivity compared to the iodomethyl groups could be exploited. However, there is a lack of specific literature detailing successful orthogonal functionalization strategies for 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-. The development of such methods would significantly expand the utility of this compound as a building block for complex, multi-functional molecules. mdpi.com

Synthesis of Multi-Functionalized Biphenyl Derivatives for Specific Applications

The synthesis of multi-functionalized biphenyl derivatives from 4,4'-bis(iodomethyl)-1,1'-biphenyl allows for the creation of molecules with tailored properties for specific applications. The two reactive iodomethyl groups can be reacted with a variety of nucleophiles to introduce a wide range of functionalities.

For example, reaction with two equivalents of a nucleophile containing a desired functional group (e.g., a fluorescent dye, a bioactive molecule, or a metal-chelating ligand) can lead to the formation of symmetrical, multi-functional derivatives. The biphenyl core acts as a rigid spacer, positioning the two functional groups at a defined distance from each other. This can be advantageous in applications such as fluorescence resonance energy transfer (FRET) probes or bivalent ligands for biological targets.

While specific examples of multi-functionalized derivatives synthesized directly from 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- are not widely reported in the literature, the synthetic utility of the analogous 4,4'-bis(chloromethyl)-1,1'-biphenyl suggests a broad scope of potential derivatives. arabjchem.orgrsc.orggoogle.comresearchgate.netpatsnap.com For instance, the chloromethyl analog is a key intermediate in the synthesis of fluorescent whitening agents. rsc.org It is also used as a raw material for pharmaceutical intermediates. rsc.org These applications highlight the potential for the iodomethyl derivative to be used in the synthesis of a diverse range of functional materials.

Applications in Materials Science and Polymer Chemistry

Hypercrosslinked Polymers and Porous Organic Frameworks

Hypercrosslinked polymers (HCPs) and porous organic frameworks (POFs) are classes of materials characterized by high surface areas and permanent porosity. The rigid structure of the 1,1'-biphenyl moiety makes 4,4'-bis(iodomethyl)-1,1'-biphenyl a candidate for constructing these porous networks.

Porous organic polymers can be synthesized through various methods, including Friedel-Crafts alkylation, in which a crosslinker reacts with an aromatic monomer in the presence of a Lewis acid catalyst. The self-condensation of molecules containing both an aromatic ring and a reactive leaving group represents a direct route to forming such networks. In this context, the iodomethyl groups of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- can react under Friedel-Crafts conditions, leading to the formation of a highly crosslinked, three-dimensional polymer network. This process, often catalyzed by anhydrous ferric chloride (FeCl₃), involves the alkylation of one biphenyl (B1667301) unit by another, creating a rigid, interconnected porous structure. The reaction effectively "knits" the aromatic units together, resulting in a material with significant microporosity.

The design of porous networks using precursors like 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- allows for the tuning of pore sizes and surface areas. The resulting polymers are typically amorphous and exhibit a hierarchical pore structure, comprising both micropores (pore diameter < 2 nm) and mesopores (2 nm < pore diameter < 50 nm). The inherent rigidity of the biphenyl linker prevents the collapse of the porous structure upon solvent removal, leading to permanent porosity.

The specific surface area and pore volume of the resulting polymer are critical parameters. For instance, a hypercrosslinked polymer derived from biphenyl (poly-biph) has been reported to exhibit a high Brunauer-Emmett-Teller (BET) specific surface area of 1088 m²/g and a total pore volume of 1.3 cm³/g epa.gov. This high porosity is a direct consequence of the inefficient packing of the rigid, crosslinked polymer chains.

Table 1: Porosity Characteristics of a Biphenyl-Derived Hypercrosslinked Polymer

| Property | Value | Reference |

|---|---|---|

| Specific Surface Area (SABET) | 1088 m²/g | epa.gov |

This interactive table provides typical porosity data for hypercrosslinked polymers derived from biphenyl precursors.

The high surface area and porous nature of polymers derived from biphenyl-based monomers make them promising candidates for gas adsorption and storage applications. The micropores provide a large volume for gas molecules to adsorb, while the interconnected network allows for diffusion. These materials have shown potential for capturing gases like carbon dioxide (CO₂) and for storing fuels such as hydrogen (H₂) and methane (B114726) (CH₄). The adsorption capacity is directly related to the material's surface area and pore volume. The aromatic nature of the biphenyl framework can also lead to favorable interactions (e.g., π-π interactions) with certain gas molecules, enhancing selective adsorption.

Crosslinking Agents in Polymer Systems

Crosslinking is a crucial process for transforming linear polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and chemical resistance. The bifunctional nature of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- makes it a potential crosslinking agent for various polymer systems.

As a crosslinking agent, 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- can react with polymer chains containing suitable functional groups. The two reactive iodomethyl ends can form covalent bonds with two different polymer chains, creating a bridge or "crosslink" between them. As this process continues, a comprehensive three-dimensional network is formed. The rigid biphenyl unit in the crosslink restricts the mobility of the polymer chains, leading to a more rigid material. Monomers containing biphenyl moieties have been successfully used to create covalently crosslinked polymers that exhibit a robust 3D network structure nih.govnih.gov.

The introduction of rigid structural elements like the biphenyl group into a polymer network is a known strategy for improving the mechanical and thermal properties of resins, such as epoxies and bismaleimides nih.govrsc.org. Crosslinking increases the glass transition temperature (Tg) of the polymer, meaning it can withstand higher temperatures before softening. The increased network density also leads to improvements in mechanical properties like Young's modulus, tensile strength, and hardness rsc.org. For example, incorporating biphenyl structures into epoxy resins has been shown to increase the elastic modulus from 3.7 GPa to 4.8 GPa and enhance thermal stability rsc.org. While specific data for 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- as a crosslinker is not widely detailed, the principles of using rigid biphenyl crosslinkers suggest it would contribute to similar enhancements.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- |

| Ferric chloride |

| Carbon dioxide |

| Hydrogen |

Integration into Advanced Polymer Composites

The bifunctional nature and rigid structure of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- make it a valuable component for enhancing the properties of advanced polymer composites. Its primary role in this context is as a cross-linking agent or a monomeric unit to create a robust, three-dimensional polymer network.

When incorporated into a polymer matrix, such as an epoxy or polyester, the two iodomethyl groups can react with the polymer chains. This creates covalent bonds that link the chains together, significantly increasing the cross-linking density of the material. This enhanced network structure imparts several desirable properties:

Enhanced Mechanical Strength: Cross-linking reduces polymer chain mobility and strengthens the material, leading to a higher modulus, improved tensile strength, and greater dimensional stability under load.

Increased Chemical Resistance: The dense, cross-linked network can limit the penetration of solvents and other chemicals, thereby improving the composite's durability in harsh environments.

The closely related compound, 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468), is noted for its use as an intermediate for epoxy resins, highlighting the utility of such dihalomethyl-biphenyl structures in creating high-performance polymers. google.com The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond suggests that 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- can serve as an even more efficient agent for these applications.

Building Blocks for High-Performance Materials

The distinct molecular architecture of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- positions it as a fundamental precursor for a variety of high-performance materials.

Precursors for Liquid Crystal Compounds

The synthesis of liquid crystals (LCs) relies on molecules that possess a combination of a rigid core (mesogen) and flexible terminal chains. colorado.edu The 1,1'-biphenyl unit is an excellent candidate for a mesogenic core due to its linear, rigid, and planar structure, which facilitates the formation of ordered liquid crystalline phases. mdpi.com

1,1'-Biphenyl, 4,4'-bis(iodomethyl)- serves as an ideal starting material for building such molecules. The highly reactive iodomethyl groups at the 4 and 4' positions provide convenient points for chemical modification. google.com Specifically, they can be used to attach long, flexible alkyl or alkoxy chains through reactions like Williamson ether synthesis. These flexible tails are crucial for lowering the melting point of the compound and enabling the formation of various mesophases (e.g., nematic, smectic) over a broad temperature range. mdpi.comfigshare.com The ability to precisely engineer the final molecular structure by modifying this biphenyl precursor is essential for tuning the optical and electrical properties of liquid crystal displays (LCDs). figshare.com

Synthesis of Fluorinated Arylene Vinylene Ether (FAVE) Telechelic Polymers

Fluorinated arylene vinylene ether (FAVE) polymers are a class of high-performance materials known for their excellent thermal stability and chemical resistance. The synthesis of these polymers often involves the step-growth polycondensation of trifluorovinyl ether (TFVE)-bearing monomers with various bisphenols. A key monomer in this process can be derived from the biphenyl core.

While not directly used in the polymerization, 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- can act as a foundational precursor for the necessary monomers. A plausible synthetic route would involve the conversion of the iodomethyl groups into hydroxyl groups to form 4,4'-bis(hydroxymethyl)biphenyl, followed by further reactions to produce a biphenyl-based bisphenol. This bisphenol can then be reacted with a trifluorovinylating agent to generate a TFVE-bearing biphenyl monomer. This monomer, containing the rigid and stable biphenyl core, can then be polymerized to yield FAVE polymers with enhanced thermal and mechanical properties.

Role in Optoelectronic Materials (e.g., OLEDs)

In the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs), materials with high thermal stability, good charge transport characteristics, and high triplet energy are required. Biphenyl derivatives are frequently used as the core structure for host materials in phosphorescent OLEDs due to their rigidity and wide energy gap. nih.govacs.org

1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is a valuable intermediate for synthesizing these complex, larger conjugated molecules. The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Ullmann couplings. researchgate.netnih.gov This allows for the attachment of various functional groups, such as carbazoles or other aromatic moieties, to the biphenyl core. researchgate.net By serving as a central, rigid scaffold, it enables the construction of bipolar host materials that possess both hole- and electron-transporting capabilities, leading to more efficient and stable OLED devices. nih.govacs.org

Development of Pyrolytic Carbon for Energy Applications (e.g., Dye-Sensitized Solar Cells)

Pyrolytic carbon is a form of graphite-like material produced by heating hydrocarbon precursors to high temperatures in an inert atmosphere (pyrolysis). wikipedia.org This material has applications in energy devices, where it can be used as an electrode material due to its electrical conductivity and catalytic properties. For instance, carbon-based materials are investigated as low-cost, efficient counter electrodes in dye-sensitized solar cells (DSSCs). researchgate.net

Given its high carbon content and aromatic nature, 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- and polymers derived from it are potential precursors for producing pyrolytic carbon. The pyrolysis of polymers containing biphenyl units can lead to the formation of graphite-like thin films. rsc.org While the direct use of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- for this purpose is not extensively documented, its chemical structure is well-suited for carbonization. Upon heating, the stable biphenyl core can serve as a template for the formation of graphitic sheets, potentially yielding high-quality carbon materials for use in DSSC counter electrodes or other energy storage and conversion applications.

Membrane Science and Nanofiltration Applications

In membrane science, particularly for nanofiltration (NF), materials that offer high mechanical strength, thermal stability, and chemical resistance are essential for fabricating durable and efficient membranes. researchgate.net The performance of NF membranes is largely determined by the structure of the polymer, including its rigidity and degree of cross-linking, which control the pore size and selectivity. hku.hk

1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is an excellent candidate for use as a cross-linking agent in the fabrication of high-performance NF membranes. Its utility stems from two key features:

Rigid Biphenyl Core: The incorporation of the biphenyl unit into a polymer membrane backbone enhances its rigidity and thermal stability. This leads to a more robust membrane that can withstand high operating pressures and resist swelling in organic solvents. researchgate.net

Bifunctional Reactivity: The two iodomethyl groups can react with functional groups on existing polymer chains (such as amines or hydroxyls) to form a covalently cross-linked three-dimensional network. This process locks the polymer chains in place, stabilizing the membrane structure and allowing for precise control over the molecular weight cut-off (MWCO). researchgate.net

By creating a dense and stable network, this cross-linking can improve the membrane's selectivity in separating molecules and ions while enhancing its durability for long-term operation in demanding industrial separation processes. researchgate.netacs.org

Summary of Applications

| Application Area | Role of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- | Key Properties Conferred |

| Advanced Polymer Composites | Cross-linking agent or monomer | Thermal stability, mechanical strength, chemical resistance |

| Liquid Crystal Compounds | Rigid mesogenic core precursor | Induces liquid crystalline phase; allows attachment of flexible chains |

| FAVE Polymers | Foundational precursor for monomers | Provides rigid biphenyl backbone for high-performance polymers |

| Optoelectronic Materials (OLEDs) | Intermediate for host materials | Thermal stability, wide energy gap, platform for building conjugated systems |

| Pyrolytic Carbon (for DSSCs) | Potential precursor for carbonization | High carbon content, aromatic structure for forming graphitic materials |

| Nanofiltration Membranes | Cross-linking agent | Structural rigidity, thermal stability, control of pore size |

Fabrication of Polymer Nanofiltration Membranes

The rigid and linear structure of the 1,1'-biphenyl moiety, combined with the high reactivity of the iodomethyl groups, makes 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- a promising candidate for the synthesis of polymers used in nanofiltration membranes. While direct studies on this specific iodo-compound are not extensively documented in publicly available literature, the applications of its chloro- and bromo-analogs in membrane science provide a strong indication of its potential. These analogous compounds, such as 4,4'-bis(chloromethyl)-1,1'-biphenyl, are utilized in creating polymers with well-defined microstructures that are crucial for efficient and selective ion transport.

For instance, polymers derived from biphenyl units can be functionalized to create anion exchange membranes (AEMs). A series of poly(alkyl-biphenyl pyridinium) AEMs have been synthesized for the separation of mono- and divalent anions through electrodialysis. rsc.orgrsc.orgresearchgate.netmdpi.com The synthesis involves a superacid-catalyzed polymerization followed by quaternization, resulting in a polymer with excellent solubility in common organic solvents, facilitating the casting of homogeneous membranes. rsc.orgrsc.orgresearchgate.net The introduction of a hydrophobic side chain can induce a microphase separation structure within the membrane, which is beneficial for the selective transport of specific ions. rsc.orgrsc.orgresearchgate.net

The performance of such biphenyl-based membranes highlights the potential of polymers synthesized from 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-. The iodomethyl groups would offer even higher reactivity for quaternization reactions, potentially leading to more efficient incorporation of charged groups and enhanced ion exchange capacities.

Table 1: Performance of a Representative Poly(alkyl-biphenyl pyridinium) Anion Exchange Membrane for Ion Separation

| Parameter | Value | Conditions |

|---|---|---|

| Cl⁻ Flux | 3.37 mol m⁻² h⁻¹ | 10 mA cm⁻² current density |

| Permselectivity (Cl⁻/SO₄²⁻) | 11.9 | Mixed salt (NaCl/Na₂SO₄) system |

| OH⁻ Flux | 3.6 mol m⁻² h⁻¹ | Electrodialysis |

| Permselectivity (OH⁻/WO₄²⁻) | 361.2 |

Furthermore, 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- can be employed as a crosslinking agent to enhance the mechanical and chemical stability of existing polymer membranes. researchgate.net Crosslinking is a critical step in membrane fabrication to prevent swelling and degradation, especially in harsh operating conditions. The bifunctional nature of this compound allows it to form covalent bonds between polymer chains, creating a robust three-dimensional network. This is particularly relevant for polyimide and polysulfone-based membranes, which are commonly used in gas separation and nanofiltration but can be susceptible to plasticization. researchgate.net

Metal Ion Removal and Water Purification Technologies

The rigid and porous structures that can be achieved with biphenyl-based polymers make them excellent candidates for the removal of contaminants from water. Hyper-crosslinked polymers synthesized from biphenyl and a crosslinker like formaldehyde (B43269) dimethyl acetal (B89532) have demonstrated high efficiency in adsorbing pharmaceuticals from water. hbku.edu.qa These materials possess high surface areas and a combination of micro- and mesopores, which are conducive to the trapping of organic molecules. hbku.edu.qa

By analogy, a hyper-crosslinked polymer derived from 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- could be functionalized to selectively adsorb heavy metal ions. The iodomethyl groups can be readily converted to various functional groups with a high affinity for metal ions, such as amines, thiols, or carboxylic acids. For example, amination of the iodomethyl groups would introduce chelating sites capable of binding with heavy metal ions like lead, mercury, and cadmium.

The process of functionalizing polymers for heavy metal removal is a well-established strategy. mdpi.comresearchgate.net For instance, poly(acrylic acid) can be chemically modified to incorporate hydroquinone (B1673460) units, which significantly enhances its capacity for copper (II) adsorption. researchgate.net Similarly, the functionalization of polysulfone membranes with mesoporous silica (B1680970) nanoparticles bearing amine and sulfonic acid groups has been shown to effectively remove cadmium and zinc from wastewater. mdpi.com

Table 2: Adsorption Capacity of a Biphenyl-Derived Hyper-Crosslinked Polymer for Pharmaceutical Removal

| Contaminant | Maximum Sorption Capacity (mg/g) |

|---|---|

| Ciprofloxacin (CPX) | 470.8 |

| Doxycycline (DOX) | 425.1 |

The synthesis of porous polymer beads functionalized with chelating agents is another promising approach for heavy metal removal. researchgate.net The high reactivity of the iodomethyl groups in 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- would facilitate the incorporation of a high density of such chelating functionalities onto a porous polymer support, leading to a highly effective adsorbent for water purification.

Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Mechanically Interlocked Molecules (e.g., Catenanes, Rotaxanes)

Mechanically interlocked molecules (MIMs), such as catenanes (consisting of interlocked rings) and rotaxanes (a wheel-like molecule threaded onto an axle), represent a fascinating area of chemical topology. biu.ac.ilrsc.org The synthesis of these molecules relies on template-directed strategies, where non-covalent interactions guide the assembly of components before covalent bonds are formed to permanently interlock them. rsc.orgresearchgate.net

1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is an exemplary precursor for the linear "axle" component of rotaxanes. Its defined length and rigidity are crucial for spanning the cavity of a macrocyclic "wheel." The synthesis typically involves:

Threading: A macrocycle, often an electron-rich crown ether or cyclophane, is threaded onto the biphenyl-based axle. This threading is driven by non-covalent interactions such as π-π stacking between the electron-rich macrocycle and the electron-poor core that can be formed from the biphenyl (B1667301) unit.

Stoppering: The highly reactive iodomethyl groups at each end of the 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- molecule are then reacted with bulky nucleophilic groups. These "stoppers" are too large to pass through the macrocycle, thus creating a permanent mechanical bond and forming the final nih.govrotaxane. uh.edu

Similarly, this biphenyl derivative can be incorporated into the structure of macrocycles. By reacting 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- with a complementary difunctional molecule, large macrocycles can be synthesized. In a template-directed "clipping" reaction, such a macrocycle can be formed around a pre-existing molecular thread or another ring to yield rotaxanes or catenanes, respectively. rsc.orgresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method used in these syntheses, highlighting the versatility of converting the iodomethyl groups into other functionalities like azides. researchgate.netuh.edu

Formation of Supramolecular Polymers and Networks

Supramolecular polymers are polymeric arrays where monomeric units are held together by reversible and directional non-covalent interactions. mdpi.comresearchgate.net 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- acts as a fundamental building block for monomers that can self-assemble into extended polymeric networks.

While 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- does not itself participate in hydrogen bonding, it is readily converted into derivatives that can. The iodomethyl groups can be transformed via nucleophilic substitution into functionalities rich in hydrogen bond donors and acceptors, such as carboxylic acids, amides, or ureas.

For instance, conversion to a dicarboxylic acid derivative creates a rigid, linear molecule with two hydrogen-bonding sites. These molecules can then self-assemble in solution or in the solid state to form extended one-dimensional chains or two-dimensional sheets. chemrxiv.org The biphenyl core dictates the spacing between the interacting groups, leading to predictable and well-ordered network structures. Studies on analogous molecules, like 4-phosphono-biphenyl-4'-carboxylic acid, show how the rigid biphenyl spacer facilitates the formation of distinct hydrophilic regions organized by hydrogen bonding and hydrophobic regions dominated by the biphenyl rings. mdpi.com

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined supramolecular architectures. rsc.orgnih.gov This method uses the directional bonding between metal ions (acting as "corners") and organic ligands (acting as "linkers") to form structures like metallacycles and metallacages. nih.govresearchgate.net

1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is an ideal starting material for synthesizing long, rigid ditopic ligands. Reaction with pyridine-containing nucleophiles, for example, yields extended bis(pyridyl) ligands. These ligands, when combined with square-planar metal complexes such as those of Pt(II) or Pd(II), self-assemble into large, rectangular metallacycles. nih.govmdpi.com In these structures, the biphenyl units form the sides of the rectangle, and the metal complexes occupy the corners. The precise geometry and size of the final assembly are dictated by the length of the biphenyl linker and the coordination angle of the metal acceptor. rsc.orgmdpi.com

| Metal Acceptor | Biphenyl-Based Ligand Type | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| cis-Pt(PEt₃)₂(OTf)₂ | 4,4'-bis(pyridin-4-ylmethyl)-1,1'-biphenyl | 2D Metallacycle (Molecular Rectangle) | nih.gov |

| Pd(NO₃)₂ | 4,4'-bis((pyridin-3-yloxy)methyl)-1,1'-biphenyl | 2D Metallacycle (Molecular Square) | nih.gov |

| [Pt(η²-COD)Cl]₂(μ-bph) | 4,4'-di(pyridin-4-yl)-1,1'-biphenyl | Tetranuclear Supramolecular Coordination Complex | mdpi.com |

Host-Guest Complexation Studies

The rigid and electronically distinct nature of the biphenyl unit makes it a valuable component in the construction of synthetic host molecules capable of recognizing and binding specific guest species. mdpi.com

A key application of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is in the synthesis of extended bipyridinium-based hosts. By reacting it with two equivalents of 4,4'-bipyridine, a long, linear, and dicationic molecule is formed. This molecule is an extended version of paraquat (B189505) (methyl viologen). Such molecules can be incorporated into larger cyclophane structures, often referred to as "molecular boxes." These hosts are characterized by their electron-deficient cavities.

The synthesis of these hosts is direct, typically involving the quaternization of the nitrogen atoms of the bipyridines by the iodomethyl groups of the biphenyl precursor. The resulting rigid, box-like cyclophanes possess a well-defined internal cavity ideal for encapsulating guest molecules. nih.gov

The electron-deficient nature of the bipyridinium units within these biphenyl-linked hosts makes them excellent receptors for electron-rich guest molecules. The primary driving forces for guest binding are π-π stacking and charge-transfer interactions. nih.govrsc.org

These hosts can selectively bind planar aromatic guests, such as naphthalene (B1677914) derivatives, hydroquinone (B1673460) ethers, or polycyclic aromatic hydrocarbons (PAHs). nih.govbiomach.org The size and shape of the host's cavity, which is controlled by the length of the biphenyl linker, determines the selectivity for guests of a complementary size and shape. The binding process is often accompanied by a distinct color change, indicative of the formation of a charge-transfer complex, which can be monitored by UV-vis spectroscopy to determine binding affinities.

| Host System Type | Guest Molecule Type | Primary Interaction | Typical Association Constant (Kₐ) in M⁻¹ | Reference |

|---|---|---|---|---|

| Bipyridinium-based Cyclophane | Naphthalene derivative | π-π stacking, Charge-transfer | 10³ - 10⁵ | biomach.org |

| Biphenyl Bisimide Cyclophane | Carbazole derivative | π-π stacking, CH-π interactions | ~10⁴ | nih.gov |

| Perylene Bisimide Cyclophane | Perylene | π-π stacking | ~1.5 x 10⁶ | nih.gov |

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations of Biphenyl-Based Systems

Molecular dynamics (MD) simulations are a computational method to analyze the physical movements of atoms and molecules. While specific MD studies on polymers derived from 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- are not extensively documented, the principles can be understood from simulations of structurally related polymers, such as poly(p-phenylene vinylene) (PPV) derivatives. nih.govaip.org These simulations provide valuable insights into the conformational dynamics and structural properties that would be relevant to polymers incorporating the 4,4'-bis(iodomethyl)biphenyl moiety.

MD simulations can be employed to investigate the structure and segment orientation of polymers. For instance, in simulations of PPV derivatives with flexible side chains, the main polymer backbones were observed to be semi-rigid, exhibiting tendencies to form coiled ellipsoidal helices or zigzag conformations. nih.gov Such simulations can predict the extent of quasi-coplanar segments along the polymer backbone, which is crucial for understanding the electronic and optical properties of conjugated polymers. nih.gov

For polymers synthesized from 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-, MD simulations could predict:

Chain Conformation: The distribution of torsional angles between the phenyl rings of the biphenyl (B1667301) unit and along the polymer backbone.

Amorphous vs. Crystalline Structure: The tendency of polymer chains to pack in an ordered crystalline lattice or a disordered amorphous state.

Mechanical Properties: By simulating the response of the polymer matrix to applied stress, properties like Young's modulus and tensile strength can be estimated.

Thermal Properties: MD can be used to predict the glass transition temperature (Tg), a key characteristic of polymers.

A study on poly (para-phenylene-vinylene) (PPV) oligomers has shown that these systems can be used to reliably characterize and substitute for larger polymer systems, as they possess similar physical attributes such as molecular arrangement and density. nih.gov

Table 1: Potential Applications of MD Simulations for Polymers of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-

| Property to Investigate | Simulation Details | Expected Insights |

|---|---|---|

| Polymer Chain Flexibility | Analysis of dihedral angle distributions and end-to-end distance over time. | Understanding of the intrinsic stiffness of the polymer backbone. |

| Bulk Morphology | Simulation of a large ensemble of polymer chains in a periodic box. | Prediction of amorphous or semi-crystalline nature and density. |

| Interaction with Solvents | Simulation of the polymer in a solvent box. | Insights into solubility and swelling behavior. |

| Thermal Stability | Monitoring structural changes as a function of temperature. | Estimation of the glass transition temperature and melting point. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. researchgate.netconicet.gov.ar For 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-, these calculations can provide detailed information about its geometry, orbital energies, and electrostatic potential, which are fundamental to its chemical behavior.

DFT calculations have been successfully used to study the structural and electronic characteristics of various biphenyl derivatives. For example, a computational study on 2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diamine iodine dopant utilized DFT to determine its optimized geometry and energetics. researchgate.net Similarly, studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl have employed DFT to compare calculated molecular geometry with experimental X-ray diffraction data and to analyze frontier molecular orbitals (HOMO and LUMO). eurjchem.com

For 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-, DFT calculations could yield the following insights:

Optimized Geometry: Prediction of bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This is crucial as the planarity of the biphenyl system affects its conjugation and electronic properties.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. researchgate.net A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps to identify electrophilic and nucleophilic sites within the molecule. researchgate.net For 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-, the regions around the iodine atoms are expected to be electrophilic, making them susceptible to nucleophilic attack, which is the basis for its use in polymerization and derivatization.

Vibrational Frequencies: Calculated vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Electronic Properties of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- from Quantum Chemical Calculations

| Property | Significance | Predicted Trend |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Localized on the biphenyl ring system. |

| LUMO Energy | Relates to the ability to accept electrons. | Likely to have significant contribution from the σ* orbitals of the C-I bonds. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic transition energy. | Expected to be in the range typical for substituted aromatic compounds. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Dependent on the conformational arrangement of the iodomethyl groups. |

| Mulliken Atomic Charges | Provides insight into the partial charges on each atom. | Carbon atoms attached to iodine will be electrophilic. |

Modeling of Polymerization Processes and Network Formation

1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is a versatile monomer for the synthesis of polymers through polycondensation reactions. Modeling these polymerization processes is essential for understanding the reaction kinetics, controlling the molecular weight, and predicting the final polymer architecture.

The polymerization of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- would typically proceed via nucleophilic substitution reactions, where the iodine atoms are displaced by nucleophiles. This is analogous to the polycondensation of other aryl halides or xylylene dihalides. rsc.orgtandfonline.com Kinetic modeling of such reactions can be approached using deterministic methods, like solving systems of differential equations based on reaction rate laws, or stochastic methods, such as Monte Carlo simulations. mdpi.com

A kinetic model for the polycondensation of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- would need to consider:

Reaction Mechanism: The elementary steps of the polymerization, including initiation, propagation, and termination reactions. For instance, in a reaction with a bis-nucleophile, the model would include the rate constants for the formation of the first and subsequent linkages.

Rate Constants: The determination of the rate constants for each elementary step, which can be obtained from experimental data or estimated using computational chemistry. Studies on the polycondensation of aryl halides have shown that the nature of the halogen and the reaction conditions significantly influence the reaction kinetics and mechanism. rsc.orgrsc.org

Stoichiometric Imbalance: The effect of the molar ratio of the monomers on the degree of polymerization.

Network Formation: If reacted with a multifunctional co-monomer, 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- can act as a cross-linker, leading to the formation of a polymer network. Modeling this process would involve tracking the formation of branched structures and the gel point.

The insights gained from such models are crucial for optimizing reaction conditions to achieve desired polymer properties, such as high molecular weight or a specific network density.

Scaffold Design and Structure-Activity Relationship Studies (e.g., for Host-Guest Interactions)

The rigid biphenyl core of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- makes it an attractive scaffold for the design of host molecules in supramolecular chemistry. wikipedia.org The iodomethyl groups provide reactive handles for the construction of larger macrocyclic or cage-like structures capable of encapsulating guest molecules. nih.gov

The principles of host-guest chemistry rely on non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces, to bind a guest molecule within a host's cavity. wikipedia.org The biphenyl unit can participate in π-π stacking interactions with aromatic guest molecules. By incorporating other functional groups through reactions at the iodomethyl positions, hosts with tailored cavities and binding sites can be designed.

Structure-activity relationship (SAR) studies, often guided by computational modeling, are crucial in this field. For biphenyl-based hosts, these studies would investigate how modifications to the scaffold affect the binding affinity and selectivity for different guests. For example:

Cavity Size and Shape: The length and nature of the linkers used to form a macrocycle from the biphenyl scaffold will determine the size and shape of the internal cavity, and thus which guests can be accommodated.

Functional Groups: The introduction of hydrogen bond donors or acceptors, or charged groups, can significantly enhance the binding strength and selectivity for complementary guest molecules.

Flexibility of the Host: The conformational flexibility of the host molecule can influence its ability to adapt to the shape of the guest upon binding.

A recent example of a biphenyl-based host is a biphenyl bisimide-derived cyclophane, which forms a box-like nanocavity capable of encapsulating carbazole-derived guests. nih.gov This host-guest system exhibits efficient delayed fluorescence, demonstrating how the supramolecular design can lead to novel functional materials. nih.gov The design of such systems often involves computational prediction of the HOMO and LUMO levels of the host and guest to ensure desirable electronic interactions upon complexation. nih.gov Biphenarenes, which are macrocycles containing biphenyl units, are another class of versatile hosts whose cavity sizes can be customized to encapsulate a wide range of guest molecules. nih.gov

Emerging Research Directions and Future Perspectives

Novel Catalytic Approaches for Selective Functionalization

The two benzylic iodide groups in 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- are prime sites for selective functionalization through catalytic cross-coupling reactions. The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds, making the compound highly reactive and suitable for milder reaction conditions.

Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nobelprize.org Methodologies like the Suzuki, Negishi, and Sonogashira reactions are readily applicable to benzylic iodides. mdpi.com These reactions allow for the precise and selective introduction of a wide array of functional groups, enabling the synthesis of complex molecules with tailored properties. For instance, coupling with organoboron reagents (Suzuki), organozinc reagents (Negishi), or terminal alkynes (Sonogashira) can proceed with high efficiency. nobelprize.orgmdpi.com

The mechanism for these palladium-catalyzed reactions typically involves three key steps:

Oxidative Addition: A Palladium(0) catalyst inserts into the carbon-iodine bond. nobelprize.org

Transmetalation: The organic group from the coupling partner (e.g., boronic acid) is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups couple, forming the new bond and regenerating the Palladium(0) catalyst. nobelprize.org

Current research is exploring the use of more sustainable and earth-abundant metal catalysts, such as iron, to replace precious metals like palladium. bris.ac.uk Iron-catalyzed cross-coupling reactions represent a greener alternative, though achieving high selectivity with bifunctional substrates remains an active area of investigation. bris.ac.uk The development of ligands that can control the reactivity at the two iodomethyl sites, allowing for either symmetric or asymmetric functionalization, is a key objective for future research.

Table 1: Comparison of Catalytic Cross-Coupling Reactions for Functionalizing Aryl Halides

| Reaction Name | Coupling Partner | Typical Catalyst | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagents (e.g., Boronic Acids) | Palladium(0) complexes | Mild conditions, high functional group tolerance, commercially available reagents. nobelprize.org |

| Negishi Coupling | Organozinc Reagents | Palladium(0) or Nickel(0) complexes | High reactivity of organozinc reagents. mdpi.com |

| Sonogashira Coupling | Terminal Alkynes | Palladium(0) complex and a Copper(I) co-catalyst | Direct formation of C(sp²)-C(sp) bonds. mdpi.com |

| Iron-Catalyzed Coupling | Organoboron or Grignard Reagents | Iron salts/complexes | Low cost, earth-abundant, and less toxic catalyst. bris.ac.uk |

Integration into Bio-Related Materials (e.g., Peptide Stapling, Scaffolds)

The defined geometry and length of the 4,4'-bis(methyl)biphenyl linker make it an excellent candidate for applications in biomaterials, particularly in peptide stapling and the formation of biological scaffolds.

Peptide Stapling: This is a strategy used to constrain a peptide into a specific conformation, often an α-helix, to enhance its stability, cell permeability, and binding affinity to its target. ccspublishing.org.cn The technique involves cross-linking the side chains of two amino acids within the peptide. Bis-electrophilic linkers, such as bis(halomethyl)biphenyls, are ideal for this purpose. Specifically, 4,4'-bis(bromomethyl)biphenyl (B1330914), a close analog of the iodo-compound, has been successfully used to cross-link two cysteine residues at the i and i+7 positions of a peptide sequence. nih.gov This "stapling" chemistry leads to increased helicity and bioactivity. nih.gov The higher reactivity of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- would allow this bis-alkylation reaction to proceed under even milder conditions, enhancing its utility. A similar strategy can be employed using methionine residues. semanticscholar.org

Biological Scaffolds: Scaffolds are three-dimensional porous materials that serve as templates to support cell growth and guide tissue regeneration. mdpi.comnih.gov Natural polymers are often used, but synthetic components can be incorporated to tune the mechanical properties and biological signaling. pharmafeatures.com Biphenyl-peptide conjugates have been shown to self-assemble into robust supramolecular nanofiber hydrogels. researchgate.net These hydrogels can support cell proliferation and enhance the expression of genes related to tissue formation, making them promising matrices for cartilage tissue engineering. researchgate.net The ability of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- to covalently link different polymer chains or peptide sequences offers a route to create cross-linked, stable, and functional scaffolds for regenerative medicine. researchgate.net

Advanced Characterization Techniques for Biphenyl (B1667301) Derivatives

The precise structural characterization of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- and its derivatives is crucial for understanding their reactivity and function. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for confirming the molecular structure. For more complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and establishing connectivity within the molecule. ipb.ptresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the torsional angle between the two phenyl rings. In the closely related compound 1,4-bis(iodomethyl)benzene, crystallographic analysis revealed the importance of weak C-H···I interactions and short I···I contacts in stabilizing the crystal packing. nih.gov Similar interactions would be expected to influence the solid-state structure of 1,1'-Biphenyl, 4,4'-bis(iodomethyl)-.

Table 2: Key Characterization Techniques for Biphenyl Derivatives

| Technique | Information Obtained | Reference Example |

|---|---|---|

| ¹H & ¹³C NMR | Primary molecular structure and chemical environment of atoms. | Characterization of 4,4-dimethoxy-1,1-biphenyl. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and assignment of complex spectra. | Elucidation of heterocyclic structures. ipb.pt |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, angles, and crystal packing. | Structure of 1,4-bis(iodomethyl)benzene. nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Analysis of interactions in substituted biphenyl crystals. iucr.org |

Sustainable Synthesis and Application of Bis(halomethyl)biphenyls

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

The most common route to 1,1'-Biphenyl, 4,4'-bis(iodomethyl)- is via a halogen exchange reaction, known as the Finkelstein reaction, from the more readily available 4,4'-bis(chloromethyl)biphenyl or 4,4'-bis(bromomethyl)biphenyl. researchgate.net This reaction typically involves treating the chloro- or bromo- precursor with an excess of sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent like acetone (B3395972).

Recent advancements focus on making such processes more sustainable. For example, light-mediated, transition-metal-free protocols have been developed for a one-pot aromatic Finkelstein reaction followed by a coupling reaction, which minimizes intermediate purification steps and avoids toxic metal catalysts. nih.govresearchgate.net Other green approaches applicable to iodination reactions include solvent-free methods that use mechanical grinding (mechanochemistry) to drive the reaction, significantly reducing solvent waste. mdpi.comresearchgate.net

Furthermore, developing syntheses that are 100% atom-economical, where all atoms from the reactants are incorporated into the final product, is a primary goal of green chemistry. rsc.org While the Finkelstein reaction itself is not atom-economical (it produces a salt byproduct), designing direct, catalytic iodomethylation routes for biphenyl would be a significant step toward a more sustainable synthesis of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.